Bienvenue dans la boutique en ligne BenchChem!

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide

physicochemical profiling drug-likeness arylpiperazine benzamide

N‑[2‑(furan‑2‑yl)‑2‑[4‑(4‑methoxyphenyl)piperazin‑1‑yl]ethyl]‑4‑methylbenzamide (CAS 877647‑85‑3; molecular formula C₂₅H₂₉N₃O₃; molecular weight 419.5 g/mol) is a synthetic small molecule classified as an arylpiperazine benzamide derivative. Its structural architecture couples a 4‑methoxyphenylpiperazine motif with a furan‑containing ethyl linker and a para‑methylbenzamide terminus.

Molecular Formula C25H29N3O3
Molecular Weight 419.525
CAS No. 877647-85-3
Cat. No. B2840101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide
CAS877647-85-3
Molecular FormulaC25H29N3O3
Molecular Weight419.525
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC
InChIInChI=1S/C25H29N3O3/c1-19-5-7-20(8-6-19)25(29)26-18-23(24-4-3-17-31-24)28-15-13-27(14-16-28)21-9-11-22(30-2)12-10-21/h3-12,17,23H,13-16,18H2,1-2H3,(H,26,29)
InChIKeyLZGPWCWRCDURLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Technical Overview for N‑[2‑(furan‑2‑yl)‑2‑[4‑(4‑methoxyphenyl)piperazin‑1‑yl]ethyl]‑4‑methylbenzamide (CAS 877647‑85‑3)


N‑[2‑(furan‑2‑yl)‑2‑[4‑(4‑methoxyphenyl)piperazin‑1‑yl]ethyl]‑4‑methylbenzamide (CAS 877647‑85‑3; molecular formula C₂₅H₂₉N₃O₃; molecular weight 419.5 g/mol) is a synthetic small molecule classified as an arylpiperazine benzamide derivative [1]. Its structural architecture couples a 4‑methoxyphenylpiperazine motif with a furan‑containing ethyl linker and a para‑methylbenzamide terminus. This combination is representative of chemokine receptor (CCR1/CCR5) antagonist pharmacophores, as indicated by patent filings that claim structurally related nitrogen‑containing heterocycles for inflammatory and immune disorders [2]. Although the compound appears in commercial screening libraries, publicly available primary pharmacological data remain extremely limited, placing the burden of differentiation squarely on experimentally verified comparator analysis rather than class‑level assumptions.

Why Generic Substitution of N‑[2‑(furan‑2‑yl)‑2‑[4‑(4‑methoxyphenyl)piperazin‑1‑yl]ethyl]‑4‑methylbenzamide Fails Without Quantitative Comparator Evidence


Arylpiperazine benzamides are a crowded chemical space where subtle variations in the benzamide substituent, the ethylene linker, and the piperazine N‑aryl group produce profound shifts in target selectivity, potency, and ADME profiles [1]. Simple in‑class interchange is therefore hazardous: a 4‑fluorophenylpiperazine analog may exhibit nanomolar CCR1 affinity while the 4‑methoxyphenyl congener is inactive, or a 3‑methylbenzamide analog may display superior metabolic stability relative to the 4‑methyl isomer. Without head‑to‑head quantitative data—receptor occupancy, functional antagonism, cytotoxicity, solubility, microsomal stability—any assumption of functional equivalence is scientifically unjustified. The sections below detail the specific, comparator‑anchored evidence that allows a procurement scientist to determine whether CAS 877647‑85‑3 genuinely holds an advantage over its closest structural neighbors.

Quantitative Differential Evidence Guide for N‑[2‑(furan‑2‑yl)‑2‑[4‑(4‑methoxyphenyl)piperazin‑1‑yl]ethyl]‑4‑methylbenzamide (877647‑85‑3) Relative to Closest Analogs


Comparative Physicochemical Property Analysis: 877647‑85‑3 versus 4‑Methoxybenzamide and 3‑Methylbenzamide Congeners

CAS 877647‑85‑3 (4‑methylbenzamide) exhibits a computed XLogP3‑AA of 3.8 and a topological polar surface area (TPSA) of 58 Ų [1]. In comparison, the 4‑methoxybenzamide analog (CAS 877633‑45‑9) has a TPSA of 67 Ų, indicating a 9 Ų increase in polar surface area that may reduce membrane permeability relative to the 4‑methyl derivative [2]. The 3‑methylbenzamide isomer (CAS 877647‑83‑1) maintains an equivalent TPSA of 58 Ų but differs in the meta‑positioning of the methyl group, which can alter molecular shape recognition at biological targets. Additionally, the hydrogen bond donor count is identical (1) across all three congeners, but the 4‑methoxy analog introduces an additional hydrogen bond acceptor (6 vs. 5), potentially affecting solubility and off‑target interactions.

physicochemical profiling drug-likeness arylpiperazine benzamide

CCR1/CCR5 Antagonist Pharmacophore Overlap: Structural Differentiation Within a Patent Scope

Patent US 20070043079 A1 explicitly claims nitrogen‑containing heterocycles encompassing the core scaffold of CAS 877647‑85‑3 as CCR1 and/or CCR5 antagonists [1]. However, the patent does not disclose individual compound data. Independent SAR studies on arylpiperazine benzamides demonstrate that para‑substitution on the benzamide (‑CH₃ vs. ‑OCH₃) and the ethylene linker stereochemistry critically determine CCR1 vs. CCR5 selectivity and functional antagonist potency [2]. For example, the (S)‑enantiomer of CAS 877647‑85‑3 is listed separately by some vendors, implying stereochemistry‑dependent activity [3]. Without experimental IC₅₀/EC₅₀ data for 877647‑85‑3, its differentiation from the disclosed 4‑fluorophenylpiperazine or 2,6‑dimethylbenzamide analogs in the patent remains unquantified.

chemokine receptor CCR1 CCR5 structure-activity relationship

Cytotoxicity Screening: 877647‑85‑3 Versus Analogs in Cancer Cell Lines

According to a vendor‑provided datasheet, CAS 877647‑85‑3 exhibited IC₅₀ values in the micromolar range against breast and lung cancer cell lines . However, this source is excluded under the present validation criteria, and the original primary study reporting these data could not be identified through PubMed, ChEMBL, or BindingDB searches. In contrast, published studies on the analogous N‑[2‑(furan‑2‑yl)‑2‑(4‑(4‑methoxyphenyl)piperazin‑1‑yl)ethyl]benzamide scaffold describe anticancer activity of structurally related compounds against MCF‑7 (breast) and A549 (lung) cells, with IC₅₀ values ranging from 5 to 30 µM depending on benzamide substitution . The specific IC₅₀ of 877647‑85‑3 has not been verified in a peer‑reviewed comparator setting.

cytotoxicity anticancer screening arylpiperazine

Recommended Application Scenarios for N‑[2‑(furan‑2‑yl)‑2‑[4‑(4‑methoxyphenyl)piperazin‑1‑yl]ethyl]‑4‑methylbenzamide Based on Verified Evidence


Chemokine Receptor (CCR1/CCR5) Hit‑to‑Lead Expansion with Explicit Comparator Testing

The structural fingerprint of 877647‑85‑3 aligns with the CCR1/CCR5 antagonist patent landscape [1]. A research team pursuing a novel CCR1‑selective antagonist should procure this compound alongside the 4‑fluorophenylpiperazine benzamide and the 3‑methylbenzamide isomer for parallel head‑to‑head testing in a calcium mobilization assay (THP‑1 cells). The resulting IC₅₀ values will directly quantify whether the 4‑methoxyphenylpiperazine‑4‑methylbenzamide combination offers any selectivity or potency advantage, as the patent SAR suggests such differentiation is plausible [2].

Comparative ADME Profiling of Arylpiperazine Benzamide Isomers

Given the computed physicochemical differences—specifically the 9 Ų lower TPSA of 877647‑85‑3 relative to the 4‑methoxybenzamide analog [3]—a medicinal chemistry team can design a comparative ADME panel (Caco‑2 permeability, microsomal stability, CYP inhibition). Procuring both compounds and measuring their apparent permeability coefficients (Papp) will empirically determine whether the TPSA difference translates into a meaningful membrane permeability advantage, guiding the selection of the superior oral‑bioavailability lead [4].

Chiral Resolution and Enantiomer‑Specific Activity Profiling

The ethylene linker of 877647‑85‑3 contains a chiral center, and separate vendor listings for the (S)‑enantiomer exist [5]. A procurement strategy focused on stereochemical SAR should acquire both the racemate and the individual (R)‑ and (S)‑enantiomers for testing in the intended biological assays. This approach directly addresses the patent‑implied stereodependency of CCR1/CCR5 antagonism and can reveal an enantiomer‑specific potency window that generic procurement of the racemate alone would obscure [2].

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.